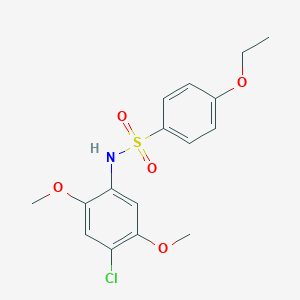
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, also known as 4C-ETS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that exhibits interesting biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves its selective inhibition of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates various intracellular signaling pathways upon binding to serotonin. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide can modulate the downstream signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including changes in behavior, perception, and cognition. In animal studies, it has been shown to induce a head-twitch response, which is a behavioral marker of 5-HT2A receptor activation. It has also been shown to affect visual perception and spatial memory in mice.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. One potential application is in the study of the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Another potential direction is in the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide and its potential applications in various fields of research.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is a promising tool for studying the role of the 5-HT2A receptor in various physiological processes. Its selective inhibition of this receptor allows researchers to modulate its activity without affecting other serotonin receptors. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in various fields of research.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is reported to be around 50%.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to selectively inhibit the activity of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation, perception, and cognition. This makes N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide a useful tool for studying the role of serotonin in these processes.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO5S |
分子量 |
371.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO5S/c1-4-23-11-5-7-12(8-6-11)24(19,20)18-14-10-15(21-2)13(17)9-16(14)22-3/h5-10,18H,4H2,1-3H3 |
InChI 键 |
UBYVPVDTVMTKIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)

![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)








![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)